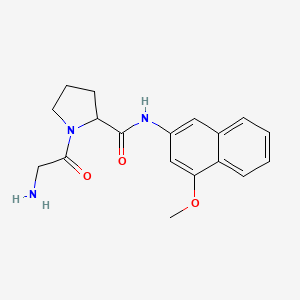

Gly-Pro 4-methoxy-beta-naphthylamide

Description

BenchChem offers high-quality Gly-Pro 4-methoxy-beta-naphthylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Pro 4-methoxy-beta-naphthylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZPYDQEJZWJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409355 |

Source

|

| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42761-76-2 |

Source

|

| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gly-pro 4-methoxy-b-naphthylamidefree base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gly-Pro 4-methoxy-β-naphthylamide (CAS 100929-90-6): A Comprehensive Technical Guide for Proline-Specific Peptidase Assays

Executive Summary

Gly-Pro 4-methoxy-β-naphthylamide (often abbreviated as Gly-Pro-4MβNA or H-Gly-Pro-4MβNA) is a highly specific, synthetic fluorogenic and chromogenic dipeptide substrate[]. It is fundamentally engineered for the precise quantification of proline-specific serine proteases, most notably Dipeptidyl Peptidase IV (DPP-IV / CD26) , as well as structurally related intracellular enzymes like DPP8 and DPP9 [2]. In drug development and molecular biology, this substrate is critical for evaluating the efficacy of gliptin-class antidiabetic drugs, profiling mesenchymal stem cell (MSC) differentiation[2], and identifying extracellular bacterial proteases[3].

This whitepaper provides an authoritative framework on the physicochemical properties, mechanistic biology, and self-validating experimental protocols required to utilize Gly-Pro-4MβNA with absolute scientific integrity.

Physicochemical Profile & Structural Data

Understanding the physical constraints of the substrate is critical for buffer formulation and assay stability. The hydrochloride salt form ensures optimal solubility in aqueous biological buffers.

Table 1: Physicochemical Properties

| Parameter | Specification |

| Chemical Name | (S)-1-(2-Aminoacetyl)-N-(4-methoxy-2-naphthoyl)pyrrolidine-2-carboxamide hydrochloride[4] |

| CAS Number | 100929-90-6[4] |

| Molecular Formula | C₁₈H₂₁N₃O₃ · HCl[4] |

| Molecular Weight | 363.84 g/mol [4] |

| Appearance | Off-white powder[4] |

| Storage Conditions | -20°C (Desiccated, protected from light)[4] |

| Primary Target Enzymes | DPP-IV (CD26), DPP8, DPP9, S. gordonii extracellular protease[2][3] |

Mechanistic Biology: The Causal Framework of Cleavage

The design of Gly-Pro-4MβNA is rooted in the strict substrate specificity of the DPP-IV enzyme family. In vivo, DPP-IV regulates glucose metabolism by rapidly degrading incretin hormones like Glucagon-Like Peptide-1 (GLP-1)[2]. The enzyme specifically recognizes and cleaves N-terminal dipeptides from polypeptides where proline (or alanine) is positioned at the penultimate position.

Gly-Pro-4MβNA mimics this physiological recognition motif. The covalent amide bond between the Proline residue and the 4-methoxy-β-naphthylamine (4MβNA) leaving group acts as the cleavage site. Upon hydrolysis by the enzyme, the sterically constrained, non-fluorescent substrate releases free 4MβNA, which exhibits strong intrinsic fluorescence.

Diagram 1: Mechanistic comparison of in vivo DPP-IV incretin cleavage vs. in vitro fluorogenic assay.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every enzymatic assay must be designed as a self-validating system. The following protocols detail how to isolate specific peptidase activity from background noise.

Protocol A: In Vitro Microplate Fluorometric Assay (Direct Cleavage)

This protocol is optimized for quantifying soluble DPP-IV or DPP8/9 activity in culture media, plasma, or purified enzyme preparations[2].

The Causality of the Design: Direct measurement relies on the intrinsic fluorescence of the liberated 4MβNA. Because the intact substrate is optically silent at the target wavelengths, the linear increase in fluorescence at Ex 360 nm / Em 450 nm is directly proportional to the kinetic activity of the enzyme[5].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) to maintain the optimal catalytic environment for DPP-IV[5].

-

Substrate Preparation: Reconstitute Gly-Pro-4MβNA to a 0.5 mM working concentration in the Tris-HCl buffer[5].

-

Self-Validating Matrix Setup (96-well plate):

-

Well 1 (Total Activity): 30 µL sample + 100 µL substrate mixture.

-

Well 2 (Autohydrolysis Control): 30 µL buffer + 100 µL substrate mixture.

-

Well 3 (Specific Inhibition): 30 µL sample + 10 µL specific inhibitor (e.g., 10 µM Sitagliptin for DPP-IV, or 1G244 for DPP8/9) + 90 µL substrate mixture[2].

-

-

Incubation: Incubate the microplate in the dark at 37°C for 20 minutes[5].

-

Quantification: Read the plate using a fluorometer set to Excitation 360 nm and Emission 450 nm [5].

-

Data Synthesis: Calculate true specific activity by subtracting the fluorescence of the Specific Inhibition well from the Total Activity well. This eliminates false positives caused by non-specific proteases.

Protocol B: Live-Cell Flow Cytometry Assay (NSA Coupling)

When mapping the intracellular or cell-surface localization of peptidases in live cells, direct fluorescence fails.

The Causality of the Design: Liberated 4MβNA is highly membrane-permeable. Upon cleavage, it diffuses rapidly out of the cell, destroying spatial resolution and cross-contaminating adjacent cells. To solve this, 5-nitrosalicylaldehyde (5-NSA) is integrated into the assay. 5-NSA acts as a coupling agent, reacting instantly with the free amino group of liberated 4MβNA to form an insoluble, highly fluorescent Schiff base crystal that precipitates exactly at the site of enzymatic activity[6][7].

Step-by-Step Methodology:

-

Cell Preparation: Harvest adherently growing cells and resuspend in a serum-free, phenol red-free medium[8].

-

Coupling Agent Addition: Add 50 µM 5-nitrosalicylaldehyde (5-NSA) to the cell suspension[8].

-

Substrate Incubation: Introduce Gly-Pro-4MβNA (0.2 to 0.5 mM) and incubate at 37°C for 1 to 2 hours[8].

-

Washing: Wash cells 3 times with cold PBS to remove unreacted substrate and extracellular 5-NSA.

-

Flow Cytometry Analysis: Analyze the cells using an argon-ion laser. The 4MβNA-NSA Schiff base complex shifts the optical properties, requiring Excitation at 488 nm and Emission at 530 nm [6][8].

Diagram 2: Live-cell flow cytometry workflow utilizing 5-NSA coupling to trap diffusible 4MβNA.

Quantitative Data & Assay Parameters

To ensure reproducibility across different laboratory setups, the following table consolidates the critical optical and chemical parameters required for both assay types.

Table 2: Optical Parameters & Assay Conditions

| Assay Type | Detection Method | Excitation (nm) | Emission (nm) | Key Reagents & Inhibitors |

| Direct Cleavage | Microplate Fluorometry | 360 nm[5] | 450 nm[5] | 50 mM Tris-HCl (pH 8.0); Sitagliptin (DPP-IV); 1G244 (DPP8/9) |

| NSA-Coupled | Flow Cytometry / FACS | 488 nm[6] | 530 ± 30 nm[6] | 50 µM 5-NSA; Phenol red-free DMEM |

References

1. 2. 3. 4.

Sources

- 2. Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An extracellular protease of Streptococcus gordonii hydrolyzes type IV collagen and collagen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Autophagy Impairment Induces Premature Senescence in Primary Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of Gly-Pro 4-methoxy-beta-naphthylamide HCl

Topic: Molecular Weight & Technical Characterization of Gly-Pro 4-Methoxy-β-Naphthylamide HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Gly-Pro 4-methoxy-β-naphthylamide hydrochloride (Gly-Pro-4MβNA[1][2][3][4]·HCl) is a high-specificity fluorogenic substrate primarily utilized in the kinetic analysis of Dipeptidyl Peptidase IV (DPP-IV/CD26) .[1] Its utility stems from the enzymatic cleavage of the N-terminal Gly-Pro dipeptide, which releases the highly fluorescent 4-methoxy-β-naphthylamine (4MβNA) moiety.[1]

Precise knowledge of its molecular weight (363.84 g/mol ) is critical for establishing accurate molarity in kinetic assays, determining

Part 1: Physicochemical Characterization

To ensure reproducibility in quantitative assays, the stoichiometry of the salt form must be accounted for during stock solution preparation.[1]

Molecular Specifications

| Property | Specification |

| Compound Name | Glycyl-L-prolyl-4-methoxy-β-naphthylamide hydrochloride |

| Common Abbreviation | Gly-Pro-4MβNA[1][2][4][5] · HCl |

| CAS Number | 100929-90-6 |

| Molecular Weight | 363.84 g/mol |

| Molecular Formula | |

| Free Base MW | ~327.38 g/mol (excluding HCl) |

| Appearance | White to off-white powder |

| Solubility | Soluble in Methanol, Ethanol (50 mg/mL); DMSO |

| Storage | -20°C (Desiccate; protect from light) |

Structural Analysis & Stoichiometry

The compound consists of a dipeptide (Glycine-Proline) amide-bonded to a fluorogenic leaving group (4-methoxy-2-naphthylamine).[1] The hydrochloride salt stabilizes the amine, improving shelf-life and water solubility.[1]

-

Critical Calculation Note: When preparing a specific molarity (e.g., 10 mM), you must use the salt weight (363.84 g/mol ), not the free base weight.[1]

-

Example: To prepare 10 mL of a 10 mM stock:

-

Part 2: Enzymological Mechanism & Application

Mechanism of Action (DPP-IV Assay)

DPP-IV is a serine exopeptidase that cleaves X-Proline dipeptides from the N-terminus of polypeptides.[1] Gly-Pro-4MβNA mimics the natural substrate structure.[1] Upon hydrolysis, the non-fluorescent substrate releases 4-methoxy-β-naphthylamine, which fluoresces intensely.[1]

Reaction Pathway:

Visualization: Reaction & Signaling Logic

Caption: Logical flow of DPP-IV enzymatic cleavage resulting in fluorogenic signal generation.[1][5][6]

Part 3: Operational Framework (Protocols)

This protocol is designed to be self-validating . The inclusion of a standard curve is mandatory to convert Relative Fluorescence Units (RFU) into molar activity units (U/L).[1]

Reagent Preparation

-

Assay Buffer (Tris-HCl, pH 8.3):

-

Prepare 50 mM Tris-HCl buffer.

-

Adjust pH to 8.3 exactly (DPP-IV optimal pH).

-

Validation: Measure pH at room temperature before every assay run.[1]

-

-

Substrate Stock Solution (10 mM):

-

Dissolve 3.64 mg of Gly-Pro-4MβNA·HCl in 1 mL of DMSO.

-

Stability Note: Store aliquots at -20°C. Discard if solution turns yellow (indicates spontaneous hydrolysis).[1]

-

-

Standard Solution (4MβNA):

Kinetic Assay Workflow

Step 1: Blanking & Background Correction [1]

-

Well A: Buffer + Substrate (No Enzyme)

Measures spontaneous hydrolysis.[1] -

Well B: Buffer + Enzyme (No Substrate)

Measures intrinsic autofluorescence.[1]

Step 2: Reaction Initiation

-

Pipette 180 µL of Assay Buffer into microplate wells.

-

Add 10 µL of Enzyme Sample (Serum/Recombinant DPP-IV).

-

Incubate at 37°C for 5 minutes to equilibrate.

-

Add 10 µL of 10 mM Substrate Stock to initiate reaction (Final conc: 0.5 mM).

Step 3: Measurement

-

Mode: Kinetic (Continuous).[1]

-

Excitation: 340 nm.

-

Emission: 425 nm.

-

Duration: Read every 60 seconds for 20 minutes.

Workflow Diagram

Caption: Step-by-step kinetic assay workflow for DPP-IV activity measurement.

Part 4: Troubleshooting & Scientific Integrity

Solubility Issues

-

Symptom: Precipitate forms upon adding substrate to the buffer.[1]

-

Root Cause: Gly-Pro-4MβNA is hydrophobic.[1]

-

Correction: Ensure the stock is dissolved in 100% DMSO or Methanol before diluting into the aqueous buffer. Do not exceed 5% v/v organic solvent in the final reaction mix to avoid enzyme denaturation.[1]

Spontaneous Hydrolysis

-

Symptom: High background signal in "No Enzyme" controls.[1]

-

Root Cause: Substrate instability at high pH (>9.[1]0) or storage at room temperature.

-

Correction: Maintain buffer pH at 8.3. Store stock solutions at -20°C.

Signal Saturation

-

Symptom: Flatline signal at max RFU.

-

Root Cause: Substrate depletion or gain setting too high.[1]

-

Correction: Dilute enzyme sample or reduce gain. Ensure reaction remains linear (

).

References

-

Creative Enzymes. (n.d.). Gly-Pro 4-methoxy-β-naphthylamide hydrochloride Specifications. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Gly-Pro 4-methoxy-β-naphthylamide hydrochloride Product Sheet. Retrieved from [1]

-

Scharpé, S., et al. (1988).[1] Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine. Clinical Chemistry. Retrieved from [1]

-

Liu, J., Cheng, X., & Fu, L. (2012).[1][7] LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods (RSC).[1] Retrieved from [1]

Sources

- 1. Gly-Pro 4-methoxy-b-naphthylamide powder 100929-90-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Gly-Pro 4-methoxy-β-naphthylamide hydrochloride - Creative Enzymes [creative-enzymes.com]

- 4. Gly-pro-4-methoxy-β-naphthylamide hydrochloride, CAS No. 100929-90-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

mechanism of DPP-IV cleavage of Gly-Pro-4-OMe-beta-NA

Technical Whitepaper: Kinetic and Mechanistic Analysis of DPP-IV utilizing Gly-Pro-4-OMe- -NA

Executive Summary

This technical guide provides a comprehensive analysis of the interaction between Dipeptidyl Peptidase-IV (DPP-IV/CD26) and the chromogenic/fluorogenic substrate Gly-Pro-4-Methoxy-

The 4-methoxy group on the naphthylamine ring is not merely decorative; it significantly alters the electron density of the leaving group, enhancing its coupling rate with diazonium salts. This rapid coupling prevents the diffusion of the reaction product away from the enzyme active site, ensuring precise spatial resolution in tissue staining—a critical requirement for analyzing DPP-IV expression in renal and hepatic pathologies.

Molecular Architecture & Binding Mechanism

DPP-IV (EC 3.4.14.[1]5) is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[2] The cleavage of Gly-Pro-4-OMe-

The Active Site Topology

The specificity for the Gly-Pro motif is dictated by two structural features:

-

The Hydrophobic S1 Pocket: This pocket is shaped to accommodate the pyrrolidine ring of Proline. It excludes large or charged side chains, enforcing the "Pro/Ala" specificity.

-

The Glu205/Glu206 Anchor: These acidic residues (in human DPP-IV) form a salt bridge with the free N-terminal amino group of the Glycine residue. This interaction is essential; if the N-terminus is blocked (e.g., by acetylation), the enzyme cannot bind the substrate, defining DPP-IV as an exopeptidase.

The Catalytic Triad

The cleavage is driven by a charge-relay system involving three key residues (human numbering):

-

Ser630: The nucleophile.

-

Asp708: Stabilizes the histidine.

-

His740: Acts as a general base/acid.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the acylation and deacylation phases of the reaction.

Figure 1: The catalytic cycle of DPP-IV.[2][3][4][5][6][7][8] Ser630 attacks the carbonyl carbon of the Proline-Naphthylamide bond, releasing the fluorophore/chromophore (4-OMe-

Signal Transduction: Why 4-Methoxy?

The utility of Gly-Pro-4-OMe-

The "Technical Edge" in Histochemistry

In a solution assay, the leaving group is detected via fluorescence (Ex 340nm / Em 425nm). However, in tissue sections, fluorescence can diffuse.

-

The Problem: Standard

-naphthylamine (without methoxy) diffuses slowly into the surrounding lipid/aqueous environment before precipitating or coupling, leading to "fuzzy" localization. -

The Solution (4-OMe): The electron-donating methoxy group at the 4-position increases the nucleophilicity of the amine. This drastically increases the rate of azo-coupling with diazonium salts (e.g., Fast Blue B).

-

Result: The dye precipitates immediately at the site of enzymatic activity, creating a sharp, insoluble red/violet deposit.

Comparative Substrate Data[4][9]

| Substrate | Leaving Group | Primary Application | Coupling Rate (with Fast Blue B) | Localization Precision |

| Gly-Pro-pNA | p-Nitroaniline | Solution Kinetics (96-well) | N/A (Colorimetric only) | N/A |

| Gly-Pro-AMC | 7-Amino-4-methylcoumarin | Fluorometric Screening | Low (Fluorescence) | Low (Diffuses) |

| Gly-Pro- | Basic Histochemistry | Moderate | Moderate | |

| Gly-Pro-4-OMe- | 4-Methoxy-2-naphthylamine | High-Res Histochemistry | Very High | Excellent |

Experimental Protocols

Protocol A: Histochemical Localization (Tissue Sections)

Objective: Visualize DPP-IV activity in frozen kidney or liver sections.

Reagents:

-

Substrate Solution: 2.5 mM Gly-Pro-4-OMe-

-NA dissolved in a minimal volume of DMSO, then diluted in 0.1 M Tris-Maleate buffer (pH 7.0). -

Coupling Agent: Fast Blue B salt (1 mg/mL).

-

Inhibitor (Control): Diprotin A (Ile-Pro-Ile) or Sitagliptin (10

M).

Workflow:

-

Preparation: Cut cryostat sections (5–7

m) and mount on charged slides. Air dry for 10 min. -

Fixation: Fix briefly in cold acetone (4°C) for 2 minutes. Note: Over-fixation destroys DPP-IV activity.

-

Incubation:

-

Mix Substrate Solution with Fast Blue B immediately prior to use.

-

Apply solution to sections. Incubate at 37°C for 15–45 minutes.

-

Control: Pre-incubate a sister slide with Sitagliptin (10

M) for 10 min before adding substrate.

-

-

Reaction: DPP-IV cleaves the substrate.[3][4][6] The liberated 4-OMe-2-NA couples with Fast Blue B.

-

Termination: Rinse gently with saline.

-

Mounting: Mount in glycerol-jelly (aqueous mount). Do not use xylene-based media (dissolves the dye).

Protocol B: Kinetic Assay (96-Well Plate)

Objective: Determine

Workflow Visualization:

Figure 2: Kinetic assay workflow. Note that for 4-OMe-beta-NA, fluorescence detection is preferred over absorbance unless a coupling salt is added.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every assay must include internal validation steps.

Spontaneous Hydrolysis Check

-

Issue: The amide bond in naphthylamides can be unstable at high pH.

-

Validation: Run a "No Enzyme" control. If the baseline fluorescence increases over time, the buffer pH may be too high (>8.0) or the substrate stock is degraded.

-

Correction: Maintain pH between 7.4 and 7.8. Store substrate powder at -20°C with desiccant.

Specificity Confirmation

-

Issue: Other proteases (e.g., DPP-II, FAP) might cleave the substrate.

-

Validation: Use Diprotin A (

) or Sitagliptin (

Diffusion Artifacts (Histochemistry)

-

Issue: "Smearing" of red stain in tissue sections.

-

Cause: Slow coupling rate.

-

Validation: Ensure the Fast Blue B is fresh. If the salt is yellow/brown instead of bright orange/yellow, it has oxidized. Use the 4-Methoxy derivative specifically to minimize this issue compared to unsubstituted

-NA.

References

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides, 85(1), 9-24.

- Lojda, Z. (1979). Studies on Glycyl-Proline-Naphthylamidase. I. Lymphocytes. Histochemistry, 59, 153-166.

- Gossrau, R. (1985). Cytochemistry of membrane proteases. Histochemical Journal, 17, 737–771.

-

Matheeussen, V., et al. (2012). Dipeptidyl peptidases in the development of DPP-4 inhibitors. Nature Reviews Drug Discovery.

-

Sigma-Aldrich. Product Specification: Gly-Pro-4-methoxy-beta-naphthylamide.

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.es [promega.es]

- 5. Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. brieflands.com [brieflands.com]

- 8. PubChemLite - 4-methoxy-2-naphthylamine (C11H11NO) [pubchemlite.lcsb.uni.lu]

Solvent Selection for Chromogenic Substrates: A Comparative Analysis of Gly-Pro 4-Methoxy-β-Naphthylamide Solubility in DMSO vs. Ethanol

An In-Depth Technical Guide:

Abstract

The selection of an appropriate solvent is a foundational decision in experimental design that dictates the success, reproducibility, and interpretation of results. This is particularly true when working with chromogenic or fluorogenic enzyme substrates like Gly-Pro 4-methoxy-β-naphthylamide, a critical reagent for assaying dipeptidyl peptidase IV (DPPIV/CD26) activity. This technical guide provides an in-depth analysis of the solubility characteristics of this substrate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We will explore the physicochemical principles governing its solubility, present available quantitative data, and offer a robust, self-validating protocol for researchers to empirically determine solubility in their own laboratories. This document is intended for researchers, scientists, and drug development professionals who rely on precise and accurate preparation of substrate solutions.

Introduction: The Critical Role of the Solvent

Gly-Pro 4-methoxy-β-naphthylamide is a synthetic dipeptide substrate designed to measure the enzymatic activity of dipeptidyl peptidase IV (DPPIV), a serine protease implicated in numerous physiological processes, including glucose metabolism and immune regulation.[1] The assay principle relies on the cleavage of the bond between the proline residue and the 4-methoxy-β-naphthylamide group. The released 4-methoxy-β-naphthylamine can then be detected, often via a secondary reaction that produces a colored or fluorescent signal.

The accuracy of such an assay is contingent upon the complete solubilization of the substrate. An incompletely dissolved substrate leads to inaccurate stock concentrations, precipitation during dilution into aqueous assay buffers, and ultimately, unreliable kinetic data. The choice between DMSO and ethanol, two polar solvents with distinct properties, can profoundly impact experimental outcomes. This guide aims to elucidate the factors that should inform this critical choice.

Physicochemical Profile of Gly-Pro 4-Methoxy-β-Naphthylamide

To understand the solubility of Gly-Pro 4-methoxy-β-naphthylamide (Molecular Weight: 327.38 g/mol ), we must first analyze its molecular structure.

Caption: Key functional groups influencing the solubility of the substrate.

The molecule exhibits a dual nature:

-

Hydrophilic Portion: The N-terminal glycine provides a primary amine group (-NH2), which can participate in hydrogen bonding.

-

Hydrophobic Portion: The dominant feature is the large, aromatic 4-methoxy-β-naphthylamide group. This bulky, nonpolar moiety significantly reduces the molecule's affinity for aqueous solutions. The proline residue also contributes to the nonpolar character.

General peptide solubility guidelines often rely on calculating a net charge at neutral pH.[2][3] For Gly-Pro 4-methoxy-β-naphthylamide, the N-terminal amine carries a +1 charge, while the C-terminus is amidated and thus neutral. With no acidic or other basic residues, the overall net charge is +1. While this suggests some aqueous solubility, the molecule's behavior is overwhelmingly dictated by its large hydrophobic tail, classifying it as a hydrophobic peptide.[4][5] This characteristic necessitates the use of organic solvents for preparing concentrated stock solutions.

Comparative Solvent Analysis: DMSO vs. Ethanol

The choice between DMSO and ethanol hinges on their distinct chemical properties and how they interact with the substrate.

-

Ethanol (CH₃CH₂OH): A polar, protic solvent. The hydroxyl group (-OH) makes it an excellent hydrogen bond donor and acceptor. It can effectively solvate the polar N-terminal portion of the substrate. However, its ability to dissolve large nonpolar compounds is limited by its relatively small alkyl chain.

-

Dimethyl Sulfoxide ((CH₃)₂SO): A polar, aprotic solvent. It has a large dipole moment and is a strong hydrogen bond acceptor but cannot donate hydrogen bonds. Its high polarizability allows it to effectively disrupt the intermolecular forces between solute molecules and solvate both polar and nonpolar moieties. For hydrophobic peptides, DMSO is often the solvent of choice when others fail.[5][6]

The causality behind their differing performance lies in these properties. Ethanol primarily interacts with the peptide backbone and polar groups through hydrogen bonding. In contrast, DMSO's large dipole and polarizability enable it to effectively surround the bulky, nonpolar naphthylamide group, overcoming the solute-solute interactions that would otherwise lead to precipitation.

Quantitative Solubility Data

Based on available supplier data and general principles, we can summarize the solubility as follows. It is crucial to note that while a specific value for ethanol is published, the solubility in DMSO is often qualitatively described as high, necessitating empirical determination for precise concentration limits.

| Solvent | Type | Key Properties | Reported Solubility of Gly-Pro 4-methoxy-β-naphthylamide | Citation |

| Ethanol | Polar, Protic | Hydrogen bond donor & acceptor | 50 mg/mL , clear, colorless to faintly yellow solution | |

| DMSO | Polar, Aprotic | Strong H-bond acceptor, high polarizability | High; often used for hydrophobic peptides when other solvents are insufficient.[4][6] Quantitative value not readily published. | [4][5][6] |

A Self-Validating Protocol for Experimental Solubility Determination

Relying solely on catalog data can be insufficient, as solubility can be affected by compound purity, polymorphic form, and ambient laboratory conditions. The following protocol provides a robust method for determining the saturation solubility of Gly-Pro 4-methoxy-β-naphthylamide in a solvent of choice.

Principle

This method is based on creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant, typically via UV-Vis spectrophotometry, leveraging the chromophoric naphthylamide group.

Caption: A step-by-step workflow for the empirical determination of solubility.

Methodology

-

Preparation:

-

Accurately weigh approximately 60-70 mg of Gly-Pro 4-methoxy-β-naphthylamide into a 2 mL microcentrifuge tube. The key is to add an amount that is visibly in excess of the expected solubility limit (e.g., >50 mg/mL).

-

Add exactly 1.0 mL of the chosen solvent (DMSO or ethanol) to the tube.

-

-

Initial Solubilization:

-

Vortex the tube vigorously for 2 minutes.

-

Sonicate the suspension in a bath sonicator for 15-30 minutes. Causality: Sonication uses high-frequency sound waves to break up solute aggregates, accelerating the dissolution process.

-

-

Equilibration (Trustworthiness Step):

-

Place the tube on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours. Causality: This step is critical to ensure the solution reaches true thermodynamic equilibrium. A shorter time may result in an underestimation of solubility. A visible pellet of undissolved solid must remain at the end of this period to confirm saturation.

-

-

Phase Separation:

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved solid.

-

-

Sample Collection:

-

Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a fresh tube. Be extremely careful not to disturb the solid pellet.

-

-

Quantification:

-

Prepare a standard curve of the substrate in the same solvent at known concentrations.

-

Serially dilute the collected supernatant to bring its concentration within the linear range of the standard curve.

-

Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the naphthylamide moiety.

-

Calculate the concentration in the undiluted supernatant using the standard curve and the dilution factor. This value represents the saturation solubility in mg/mL.

-

Conclusion and Recommendations

Both DMSO and ethanol are effective solvents for Gly-Pro 4-methoxy-β-naphthylamide, but their suitability depends on the application.

-

Ethanol is a good choice for routine applications where a concentration of up to 50 mg/mL is sufficient. Being less aggressive and more volatile than DMSO, it can be preferable in certain cell-based assays or when solvent removal is necessary.

-

DMSO should be considered the primary choice for preparing highly concentrated stock solutions (>50 mg/mL) or if the substrate proves difficult to dissolve in ethanol.[4][6] Its superior solvating power for large hydrophobic molecules makes it more reliable. However, researchers must be mindful of DMSO's potential effects on assay components and its low volatility. When using DMSO stocks, it is critical to ensure the final concentration in the assay buffer is low (typically <1%) to avoid enzyme inhibition or other artifacts.

Ultimately, the most trustworthy approach is to empirically validate the solubility in your chosen solvent system using the protocol outlined above. This ensures that stock solutions are accurately prepared, leading to more reliable and reproducible experimental data.

References

-

Glycine 4-methoxy-β-naphthylamide hydrochloride. Chem-Impex. [Link]

-

Peptide Solubility. Bio Basic. [Link]

-

Peptide Solubility Guidelines. GenScript. [Link]

-

Gly-pro 4-methoxy-beta-naphthylamide (C18H21N3O3). PubChemLite. [Link]

Sources

- 1. Gly-Pro 4-methoxy-β-naphthylamide hydrochloride - Creative Enzymes [creative-enzymes.com]

- 2. biobasic.com [biobasic.com]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. genscript.com [genscript.com]

stability of Gly-Pro-4-methoxy-beta-naphthylamide powder at -20°C

Technical Whitepaper: Stability Profile and Handling of Gly-Pro-4-Methoxy-β-Naphthylamide

Executive Summary

Gly-Pro-4-methoxy-β-naphthylamide (Gly-Pro-4-MβNA) is a high-specificity fluorogenic and chromogenic substrate utilized primarily for the kinetic characterization of Dipeptidyl Peptidase IV (DPP-IV/CD26) . While the compound exhibits robust stability in its lyophilized powder form when stored at -20°C , it possesses inherent vulnerabilities to hydrolytic cleavage and photochemical degradation upon reconstitution.

This guide provides a scientifically grounded protocol for the storage, handling, and quality control of Gly-Pro-4-MβNA. Adherence to these parameters is critical to prevent non-enzymatic background fluorescence (autohydrolysis), which can artificially inflate kinetic

Chemical Identity & Mechanism of Action

To understand the stability requirements, one must first understand the molecular mechanics of the substrate.

-

Compound: Gly-Pro-4-methoxy-β-naphthylamide (often supplied as HCl salt)[1][2]

-

Role: Synthetic substrate for serine proteases (specifically DPP-IV).[5][6]

Enzymatic Mechanism: DPP-IV is a post-proline dipeptidyl aminopeptidase.[5] It recognizes the N-terminal Gly-Pro moiety.[7] The enzyme cleaves the amide bond between the Proline and the naphthylamine ring.[6] The leaving group, 4-methoxy-2-naphthylamine (4MβNA) , is the signal molecule.

-

Detection:

-

Fluorometric: 4MβNA is highly fluorescent (Ex: ~340 nm, Em: ~425 nm) compared to the intact substrate.

-

Colorimetric: 4MβNA can be coupled with a diazonium salt (e.g., Fast Blue B) to form an azo dye (red/violet) for histological localization.

-

Figure 1: Enzymatic Hydrolysis Pathway

Caption: The cleavage of the amide bond by DPP-IV releases the fluorophore. Spontaneous hydrolysis during storage mimics this step, causing high background.

Stability Analysis: The -20°C Requirement

The storage recommendation of -20°C is not arbitrary; it is dictated by the thermodynamics of the amide bond and the hygroscopic nature of the hydrochloride salt.

Hydrolytic Susceptibility

The amide bond linking the Proline to the Naphthylamide ring is thermodynamically unstable in the presence of water over long periods.

-

The Threat: Moisture. Even trace atmospheric humidity can initiate spontaneous hydrolysis (autohydrolysis).

-

The Consequence: Accumulation of free 4-methoxy-β-naphthylamine in the vial. When this degraded substrate is used in an assay, the "Time 0" reading will exhibit high fluorescence, reducing the dynamic range (Signal-to-Noise ratio) of the assay.

-

Mitigation: Storage at -20°C significantly slows reaction kinetics (Arrhenius equation). More importantly, it freezes any trace moisture, rendering it chemically inert.

Photostability

The methoxy-naphthylamine group is electron-rich and can be susceptible to photo-oxidation.

-

Protocol: Vials must be kept in amber glass or wrapped in aluminum foil.

Protocol: Storage and Handling Workflow

This workflow ensures the integrity of the powder from receipt to assay execution.

Figure 2: The "Cold Chain" Handling Protocol

Caption: Critical path for substrate handling. Note step 3: Warming to Room Temperature (RT) before opening is crucial to prevent condensation.

Detailed Methodology:

-

Arrival & Inspection:

-

Upon receipt, inspect the vial. The powder should be off-white.[1] If the powder appears yellow or orange, significant degradation (release of free naphthylamine) may have occurred.

-

Transfer immediately to -20°C .

-

-

The "Desiccator Warm-Up" (Critical Step):

-

Do not open a cold vial. Opening a -20°C vial in humid lab air causes immediate condensation of water vapor onto the hygroscopic powder.

-

Procedure: Remove the vial from the freezer and place it in a desiccator cabinet. Allow it to equilibrate to room temperature (approx. 30–60 minutes) before breaking the seal.

-

-

Reconstitution (Stock Solution):

-

Solvent: Use high-grade Anhydrous DMSO or Ethanol . Avoid water or aqueous buffers for the stock solution.

-

Concentration: Prepare a high-concentration stock (e.g., 10–20 mM).

-

Storage of Stock: If not using immediately, aliquot the stock solution into small, single-use volumes (e.g., 50 µL) and store at -80°C .

-

Note: Aqueous working solutions (diluted in buffer) are unstable and must be used within 4–6 hours.

-

Quality Control: Validation of Substrate Integrity

Before running a high-throughput screen or critical kinetic study, validate the substrate using this "Background Check" protocol.

QC Protocol:

-

Prepare Blank: 100 µL of Assay Buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare Substrate Control: 90 µL Buffer + 10 µL Substrate Working Solution (No Enzyme).

-

Measure Fluorescence: Ex 340 nm / Em 425 nm.

Acceptance Criteria:

-

The fluorescence of the Substrate Control should be < 5-10% of the signal generated by a Positive Control (Enzyme + Substrate) at endpoint.

-

If the "No Enzyme" background is high, the powder has degraded (hydrolyzed) and should be discarded or repurified.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis due to moisture. | Discard stock. Ensure powder is warmed to RT before opening next time. |

| Low Signal (with Enzyme) | Substrate oxidation or Enzyme inactivity. | Check Enzyme activity with a standard (e.g., pNA substrate).[8] Store substrate in dark. |

| Precipitation in Assay | Substrate insolubility in aqueous buffer. | Lower the final concentration. Ensure Stock is fully dissolved in DMSO before dilution. |

References

-

Creative Enzymes. Gly-Pro 4-methoxy-β-naphthylamide hydrochloride Product Specification. Retrieved from

-

Sigma-Aldrich. Gly-Pro 4-methoxy-β-naphthylamide dipeptidylpeptidase IV substrate Product Sheet. Retrieved from

-

Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. Retrieved from

-

Gossrau, R. Peptidases II. Localization of dipeptidylpeptidase IV (DPP IV).[6][7][8] Histochemical and biochemical study. Histochemistry. Retrieved from

-

Carl Roth. Gly-pro-4-methoxy-β-naphthylamide hydrochloride Safety Data Sheet. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. Gly-Pro 4-methoxy-β-naphthylamide hydrochloride - Creative Enzymes [creative-enzymes.com]

- 3. Gly-pro-4-methoxy-β-naphthylamide hydrochloride, CAS No. 100929-90-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. astechireland.ie [astechireland.ie]

- 5. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 6. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. The expression of proline-specific enzymes in the human lung - Vliegen - Annals of Translational Medicine [atm.amegroups.org]

Biological Role and Technical Application of Gly-Pro 4-methoxy-beta-naphthylamide in Protease Research

Executive Summary

Gly-Pro 4-methoxy-beta-naphthylamide (Gly-Pro-4-OMe-βNA) is a specialized chromogenic and fluorogenic substrate engineered for the precise quantification of Dipeptidyl Peptidase IV (DPP-IV/CD26) activity. Unlike generic protease substrates, the Gly-Pro motif specifically targets the unique post-proline cleaving capability of DPP-IV, a serine protease critical in glucose metabolism, immune regulation, and oncogenesis.

This technical guide provides a comprehensive analysis of the substrate's mechanism, validated assay protocols for drug discovery, and its pivotal role in elucidating the biological functions of the S9 protease family. It serves as a definitive resource for researchers optimizing high-throughput screening (HTS) for DPP-IV inhibitors (gliptins) and investigating CD26 expression in pathological states.

Chemical & Mechanistic Foundations

Structural Composition

The molecule consists of a dipeptide moiety (Glycyl-L-Proline) amide-linked to a reporter group, 4-methoxy-2-naphthylamine (4MNA).

-

Peptide Moiety (Gly-Pro): Mimics the N-terminal sequence of physiological DPP-IV substrates (e.g., GLP-1, GIP, Substance P), where DPP-IV cleaves X-Pro or X-Ala dipeptides.

-

Reporter Group (4-methoxy-2-naphthylamine): A naphthylamine derivative that exhibits low fluorescence and no color in its conjugated amide form but becomes highly fluorescent and reactive to diazonium salts upon enzymatic release.

Mechanism of Action

DPP-IV is a serine exopeptidase that catalyzes the hydrolysis of the amide bond between the proline residue and the naphthylamine group.[1] The methoxy substitution at the 4-position of the naphthyl ring significantly enhances the electron-donating properties of the leaving group, improving both the fluorescence quantum yield and the coupling rate with diazonium salts compared to unsubstituted

Reaction Stoichiometry:

Enzymatic Pathway Diagram

The following diagram illustrates the cleavage mechanism and subsequent detection pathways.

Figure 1: Mechanistic pathway of Gly-Pro-4-OMe-βNA hydrolysis by DPP-IV and downstream detection modalities.

Assay Principles & Methodology

Fluorometric Assay Protocol

The fluorometric method is preferred for kinetic studies and high-throughput screening due to its superior sensitivity and dynamic range.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.3 (Optimal pH for DPP-IV is 7.6–8.6).

-

Substrate Stock: 10 mM Gly-Pro-4-OMe-βNA in DMSO. Store at -20°C.

-

Enzyme Source: Purified DPP-IV, serum, or tissue homogenate.

Protocol:

-

Preparation: Dilute Substrate Stock to 100-500 µM in Assay Buffer.

-

Incubation: Add 10 µL of Enzyme Source to 90 µL of substrate solution in a black 96-well plate.

-

Kinetic Read: Immediately monitor fluorescence at Ex = 340 nm / Em = 425 nm at 37°C for 30 minutes.

-

Quantification: Calculate

from the linear portion of the curve. Convert to enzyme activity units using a standard curve of free 4-methoxy-2-naphthylamine.

Colorimetric (Histochemical) Assay Protocol

This method utilizes the rapid coupling of the released naphthylamine with a diazonium salt to form an insoluble azo dye, making it ideal for localizing DPP-IV activity in tissue sections or for endpoint assays where a plate reader is unavailable.

Reagents:

-

Coupling Agent: Fast Blue B Salt (tetrazotized o-dianisidine).

-

Stopping Solution: 1 M Acetate buffer (pH 4.0) or Citrate buffer.

Protocol:

-

Reaction: Incubate enzyme and substrate (as above) at 37°C for a fixed time (e.g., 30 min).

-

Coupling: Add 10 µL of freshly prepared Fast Blue B solution (1 mg/mL).

-

Development: A red/violet color develops immediately upon reaction with free 4-methoxy-2-naphthylamine.

-

Measurement: Measure Absorbance at 520 nm .

Experimental Workflow

Figure 2: Decision matrix and workflow for Fluorometric vs. Colorimetric DPP-IV assays.

Biological Applications

Diabetes and Incretin Metabolism

The primary biological role of DPP-IV is the rapid inactivation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).

-

Mechanism: DPP-IV cleaves the N-terminal His-Ala from GLP-1 and Tyr-Ala from GIP.

-

Research Application: Gly-Pro-4-OMe-βNA is the standard substrate used to screen for DPP-IV inhibitors ("gliptins" like Sitagliptin, Vildagliptin). These drugs extend the half-life of GLP-1, enhancing insulin secretion in Type 2 Diabetes.

Oncology and FAP Cross-Reactivity

Fibroblast Activation Protein (FAP) is a homolog of DPP-IV expressed in the stroma of epithelial cancers.

-

Specificity Note: While Gly-Pro-4-OMe-βNA is highly specific for the post-proline cleavage motif, both DPP-IV and FAP can cleave it.

-

Differentiation: Researchers distinguish the two by using specific inhibitors (e.g., Val-boroPro inhibits both, while specific DPP-IV inhibitors do not affect FAP) or by exploiting pH differences (FAP is active at neutral pH but less stable than DPP-IV).

Immunology (CD26)

DPP-IV is identical to the T-cell activation antigen CD26. It plays a costimulatory role in T-cell activation and adenosine deaminase (ADA) binding.

-

Application: The substrate is used to measure soluble CD26 (sCD26) levels in serum as a biomarker for immune dysregulation in autoimmune diseases and viral infections.

Troubleshooting & Optimization

Kinetic Parameters & Solubility

| Parameter | Value / Recommendation | Notes |

| ~0.2 - 0.5 mM | Lower | |

| Solubility | Low in water (Free base) | Dissolve in DMSO or Methanol to 10-20 mM before diluting in buffer. |

| pH Optimum | 7.6 - 8.6 | Activity drops significantly below pH 7.0. |

| Stability | High | Stock solutions in DMSO are stable for months at -20°C. |

Inhibitor Controls

To validate that the observed hydrolysis is due to DPP-IV, always include a negative control well containing a specific inhibitor:

-

Sitagliptin / Vildagliptin: Specific DPP-IV inhibitors (

in nanomolar range). -

Diprotin A: A competitive substrate/inhibitor (Ile-Pro-Ile).

Safety Warning (Critical)

Carcinogenicity: The cleavage product, 4-methoxy-2-naphthylamine , is structurally related to

-

Handling: All waste containing the hydrolyzed product must be treated as hazardous chemical waste.

-

PPE: Double nitrile gloves and a fume hood are mandatory when handling the stock powder or high-concentration reaction products.

References

-

Scharpé, S., et al. (1988). Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine. Clinical Chemistry, 34(11), 2299-2301. Link

-

Gossrau, R. (1985). Investigation of proteinases in the digestive tract using 4-methoxy-2-naphthylamine (MNA) substrates. Journal of Histochemistry & Cytochemistry, 33(2), 173-178. Link

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)--role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link

-

PubChem. (2025).[2][3][4][5] Gly-pro 4-methoxy-beta-naphthylamide Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Gly-Pro 4-methoxy-β-naphthylamide hydrochloride Product Information. Link

Sources

- 1. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-2-naphthylamine | C11H11NO | CID 151041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gly-Pro 4-メトキシ-β-ナフチルアミド dipeptidylpeptidase IV substrate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Gly-Pro 4-methoxy-β-naphthylamide hydrochloride - Creative Enzymes [creative-enzymes.com]

- 5. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

fluorometric assay protocol for DPP-IV using Gly-Pro-4-OMe-beta-NA

Substrate: Gly-Pro-4-Methoxy-β-Naphthylamide (Gly-Pro-4-OMe-β-NA)

Introduction & Principle

This application note details a high-precision fluorometric protocol for quantifying Dipeptidyl Peptidase-4 (DPP-IV/CD26) activity. While colorimetric assays using p-nitroanilide (pNA) are common, fluorometric detection offers superior sensitivity, allowing for the measurement of low-abundance enzymes in serum, plasma, or tissue homogenates.

Mechanistic Basis

DPP-IV is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. In this assay, the synthetic substrate Gly-Pro-4-OMe-β-NA mimics the natural substrate.

-

Hydrolysis: DPP-IV recognizes the N-terminal Gly-Pro sequence.

-

Release: The enzyme cleaves the amide bond, releasing the fluorophore 4-Methoxy-2-naphthylamine (4-OMe-β-NA) .[1]

-

Detection: The free fluorophore is excited at 340 nm and emits intense fluorescence at 425 nm .

Why 4-OMe-β-NA?

Unlike unsubstituted

Figure 1: Enzymatic hydrolysis mechanism. DPP-IV cleaves the dipeptide, liberating the fluorogenic 4-OMe-β-NA moiety.[2]

Materials & Reagents

A. Buffer Systems[3]

-

Assay Buffer (pH 8.0): 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA.[3]

-

Note: DPP-IV activity is pH-sensitive.[4] Ensure pH is strictly adjusted to 8.0 at 37°C.

-

-

Stop Solution (Optional for Endpoint): 100 mM Sodium Citrate (pH 4.0) or 10% Acetic Acid.

-

Note: Acidic pH quenches the enzymatic reaction but may alter the fluorescence quantum yield. A standard curve must be run in the same final buffer conditions.

-

B. Substrate & Standards

-

Substrate Stock: Gly-Pro-4-methoxy-β-naphthylamide hydrochloride (Sigma/Bachem).

-

Dissolve to 10 mM in dry DMSO. Store at -20°C (stable for 3 months).

-

-

Fluorescence Standard: 4-Methoxy-2-naphthylamine.[5]

-

Dissolve to 1 mM in DMSO. This is critical for converting RFU (Relative Fluorescence Units) to molar activity.

-

-

Inhibitor Control: Sitagliptin or Vildagliptin (10 µM final concentration).

C. Instrumentation

-

Fluorescence Microplate Reader capable of Ex/Em: 340/425 nm.

-

Black 96-well flat-bottom plates (minimize background scattering).

Experimental Protocol

Phase 1: Preparation (The "Self-Validating" Setup)

To ensure data integrity, every assay plate must include a Standard Curve (to correct for inner filter effects) and a No-Enzyme Blank (to correct for spontaneous hydrolysis).

Table 1: Reagent Preparation

| Component | Stock Conc. | Working Conc. | Preparation |

|---|---|---|---|

| Substrate | 10 mM (DMSO) | 200 µM | Dilute 1:50 in Assay Buffer just before use. |

| Enzyme Sample | Variable | ~10-50 µU/well | Dilute in Assay Buffer. Keep on ice. |

| Standard | 1 mM (DMSO) | 0 - 50 µM | Serial dilution in Assay Buffer. |

Phase 2: Assay Workflow (Kinetic Mode)

Kinetic measurement is superior to endpoint analysis as it identifies the linear range of the reaction, avoiding substrate depletion errors.

-

Enzyme Loading: Add 50 µL of Enzyme Sample (or Buffer for Blanks) to respective wells.

-

Inhibitor Control: For specificity checks, add 10 µL of Sitagliptin (or Buffer) and incubate for 10 min at 37°C.

-

Substrate Addition: Initiate reaction by adding 50 µL of 200 µM Substrate Working Solution (Final conc: 100 µM).

-

Tip: Use a multichannel pipette to minimize time lag between columns.

-

-

Measurement: Immediately place in the pre-heated (37°C) plate reader.

-

Mode: Kinetic

-

Interval: 1 minute

-

Duration: 30–60 minutes

-

Wavelengths: Ex 340 nm / Em 425 nm

-

Gain: Set using the highest concentration of the Standard Curve (50 µM).

-

Figure 2: Kinetic assay workflow ensuring temperature equilibration and rapid initiation.

Data Analysis & Calculation

Do not rely on raw RFU. Convert fluorescence to molar activity using the standard curve.

Step 1: Standard Curve Generation

Plot RFU (Y-axis) vs. Concentration of 4-OMe-β-NA (X-axis, µM). Perform a linear regression to determine the Slope (RFU/µM) .

Step 2: Kinetic Rate Calculation

For each sample, plot RFU vs. Time (min). Select the linear portion of the curve (typically 5–20 min). Calculate the slope of this line:

Step 3: Activity Calculation

Calculate the specific activity using the formula:

-

Unit Definition: One Unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at 37°C, pH 8.0.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Substrate depletion | Dilute enzyme sample further; ensure <10% substrate is consumed. |

| High Background | Spontaneous hydrolysis | Use fresh substrate stock; ensure pH is not >8.5. Subtract "No Enzyme" blank. |

| Low Signal | Inner Filter Effect | The substrate or crude sample may absorb at 340nm. Check absorbance spectrum of crude sample. |

| Inconsistent Replicates | DMSO precipitation | Ensure substrate is fully dissolved in DMSO before adding to buffer. Do not exceed 5% final DMSO. |

Critical Note on Specificity

DPP-IV is not the only prolyl peptidase. To validate that the signal is truly DPP-IV (CD26), you must run a parallel well with Sitagliptin or Diprotin A .

-

True DPP-IV Activity = (Total Activity) - (Activity in presence of Sitagliptin).

References

-

Scharpé, S., et al. (1988). Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine.[2][5] Clinical Chemistry, 34(11), 2299–2301.[5] Link

-

Bachem. (2021). Chromophores/fluorophores: spectral properties and characteristics. Bachem Technical Notes. Link

-

Sigma-Aldrich. (n.d.). Dipeptidyl Peptidase IV (DPP4) Enzymatic Assay Protocol. Link

- Matheeussen, V., et al. (2012). Dipeptidyl peptidase 4 as a therapeutic target in ischemia/reperfusion injury. Pharmacology & Therapeutics, 136(3), 267-282. (Context for inhibitor specificity).

Sources

Application Note: Optimized Kinetic Profiling of Gly-Pro-4-methoxy-β-naphthylamide Hydrolysis

Executive Summary

This guide details the optimal physicochemical conditions for assaying Dipeptidyl Peptidase IV (DPP-IV) activity using the fluorogenic substrate Gly-Pro-4-methoxy-β-naphthylamide (Gly-Pro-4MNA) . While generic protease protocols exist, this specific substrate requires precise pH buffering to balance enzymatic turnover with the fluorescence quantum yield of the leaving group, 4-methoxy-2-naphthylamine (4MNA).

Core Recommendation: The hydrolysis reaction is optimal in 100 mM Tris-HCl, pH 8.0 , supplemented with 100 mM NaCl and 1 mM EDTA . This environment maximizes the deprotonation of the catalytic Histidine residue (essential for the serine protease mechanism) while maintaining the solubility and spectral stability of the hydrophobic fluorophore.

Physicochemical Framework

The Reaction Mechanism

DPP-IV is a serine exopeptidase that cleaves X-Pro dipeptides from the N-terminus of polypeptides. The assay relies on the specific hydrolysis of the amide bond between the Proline residue and the fluorogenic reporter.

Reaction:

Why pH 8.0?

The choice of pH 8.0 is not arbitrary; it is a compromise driven by two competing factors:

-

Enzymatic Catalytic Triad: DPP-IV utilizes a Ser-Asp-His catalytic triad. The Histidine residue must act as a general base to activate the Serine nucleophile. This requires the Histidine imidazole ring to be deprotonated. At pH < 6.0, protonation of Histidine abolishes activity.[1] The enzyme exhibits a broad optimum between pH 7.4 and 8.7.

-

Fluorophore Properties: The leaving group, 4-methoxy-β-naphthylamine (4MNA), is hydrophobic. While less pH-sensitive than coumarin-based substrates (like AMC), its solubility and fluorescence intensity are stabilized in slightly alkaline buffers containing organic co-solvents (DMSO) and moderate ionic strength.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of Gly-Pro-4MNA hydrolysis. The reaction requires a basic pH to maintain the nucleophilicity of the active site Serine via Histidine deprotonation.

Detailed Protocol

Reagent Preparation

| Component | Concentration | Preparation Notes |

| Assay Buffer | 100 mM Tris-HCl, pH 8.0 | Add 100 mM NaCl (ionic strength) and 1 mM EDTA (chelates interfering metalloproteases). Store at 4°C. |

| Substrate Stock | 20 mM Gly-Pro-4MNA | Dissolve powder in 100% DMSO. Critical: Do not dissolve in water first; it will precipitate. Store aliquots at -20°C. |

| Enzyme Stock | Variable | Dilute recombinant DPP-IV or serum samples in Assay Buffer immediately before use. Keep on ice. |

| Stop Solution | 1 M Sodium Acetate, pH 4.0 | Optional: Only for endpoint assays. Shifts pH to stop reaction and stabilize 4MNA signal. |

Experimental Workflow (Continuous Kinetic Assay)

This protocol describes a kinetic read, which provides higher data quality than endpoint assays by identifying linearity and eliminating artifacts from compound fluorescence (in inhibition studies).

Step 1: Plate Setup Use a black 96-well plate (flat bottom) to minimize background scattering.

Step 2: Reaction Assembly

-

Buffer: Add 80 µL of Assay Buffer to experimental wells.

-

Enzyme: Add 10 µL of diluted DPP-IV enzyme (or biological sample).

-

Blank Control: Add 10 µL Assay Buffer instead of enzyme.

-

-

Pre-incubation: Incubate plate at 37°C for 10 minutes to equilibrate temperature.

Step 3: Substrate Initiation

-

Dilute the 20 mM Substrate Stock 1:40 in Assay Buffer to create a 0.5 mM Working Solution (Note: This solution may be slightly cloudy; vortex well).

-

Add 10 µL of 0.5 mM Substrate Working Solution to all wells.

-

Final Reaction Volume: 100 µL.

-

Final Substrate Concentration: 50 µM.

-

Step 4: Kinetic Detection Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Excitation: 340 nm

-

Emission: 425 nm

-

Interval: 1 minute

-

Duration: 30–60 minutes

-

Gain: Set to "Medium" or calibrate using a 4MNA standard curve.

Workflow Logic Diagram

Figure 2: Step-by-step workflow for the continuous kinetic assay of DPP-IV activity.

Data Analysis & Validation

Calculating Activity

Do not use raw RFU (Relative Fluorescence Units) for final calculations, as these are arbitrary.

-

Background Subtraction: Subtract the RFU of the No Enzyme Blank from the Sample RFU for each time point.

-

Linear Regression: Plot RFU (y-axis) vs. Time (min) (x-axis).

-

Slope Determination: Calculate the slope (

) of the linear portion of the curve. -

Quantification: Convert the slope to enzyme activity (Units/mL) using a 4MNA standard curve.

Buffer Comparison Table

Why Tris-HCl over other buffers?

| Buffer System | pH Range | Suitability for DPP-IV | Notes |

| Tris-HCl | 7.0 - 9.0 | High | Standard. Minimal interference with 4MNA fluorescence. |

| HEPES | 6.8 - 8.2 | Moderate | Good alternative, but can generate radicals under high-intensity light. |

| Phosphate (PBS) | 5.8 - 8.0 | Low | Phosphate can inhibit some serine proteases and precipitate divalent cations. |

| Glycine-NaOH | 8.6 - 10.6 | Moderate | Good for high pH studies, but pH > 9.0 may cause spontaneous substrate hydrolysis. |

Troubleshooting & Optimization

-

Issue: High Background Fluorescence.

-

Cause: Spontaneous hydrolysis of the substrate or poor quality substrate.

-

Solution: Ensure substrate stock is stored at -20°C in DMSO. Prepare working solutions fresh. Check pH; if > 8.5, spontaneous hydrolysis increases.

-

-

Issue: Non-Linear Kinetics (Curve flattens).

-

Cause: Substrate depletion or product inhibition.

-

Solution: Dilute the enzyme sample further.[1] Ensure <10% of substrate is consumed during the measurement window.

-

-

Issue: Precipitation upon adding substrate.

-

Cause: Gly-Pro-4MNA is hydrophobic.

-

Solution: Ensure the final DMSO concentration in the well is 1-2%. Do not dilute the DMSO stock directly into cold buffer; dilute into room temperature buffer with immediate vortexing.

-

References

-

Barrett, A. J., & Rawlings, N. D. (1995). Families and clans of serine peptidases. Archives of Biochemistry and Biophysics, 318(2), 247-250.

-

Sigma-Aldrich. (n.d.).[3] Gly-Pro-4-methoxy-beta-naphthylamide Product Information.

-

Scharpé, S., et al. (1988). Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine.[3][4] Clinical Chemistry, 34(11), 2299-2301.

-

Abcam. (n.d.). DPP4 Inhibitor Screening Assay Kit Protocol (ab133081).

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

kinetic analysis of DPP-IV activity with Gly-Pro 4-methoxy-beta-naphthylamide

Application Note: Kinetic Analysis of Dipeptidyl Peptidase-IV (DPP-IV) Activity Using the Fluorogenic Substrate Gly-Pro-4-methoxy- -naphthylamide

Executive Summary

Dipeptidyl peptidase-IV (DPP-IV, CD26, EC 3.4.14.5) is a ubiquitous serine exopeptidase and a premier therapeutic target for Type 2 Diabetes Mellitus due to its role in the degradation of incretin hormones. This application note provides a comprehensive, self-validating methodology for the kinetic characterization of DPP-IV using the highly specific fluorogenic substrate Gly-Pro-4-methoxy-

Introduction & Mechanistic Rationale

To accurately evaluate the efficacy of novel DPP-IV inhibitors (gliptins) or assess off-target effects on related S9b family proteases (e.g., DPP-8, DPP-9), robust kinetic assays are required. While traditional assays utilize substrates like Gly-Pro-p-nitroanilide (pNA) or Gly-Pro-7-amino-4-methylcoumarin (AMC), the use of Gly-Pro-4M

Causality in Substrate Selection:

Cleavage of this substrate by DPP-IV releases the highly fluorescent leaving group 4-methoxy-2-naphthylamine (4-Me-

Figure 1: Catalytic cleavage of Gly-Pro-4-Me-

Kinetic Principles & Experimental Design

Continuous vs. Endpoint Monitoring

As a best practice in enzymology, a continuous (kinetic) monitoring approach is mandated over endpoint assays. Continuous monitoring allows for the real-time calculation of the initial velocity (

Pre-incubation & Thermodynamic Equilibrium

Many modern gliptins (e.g., vildagliptin) act as slow, tight-binding inhibitors. A mandatory pre-incubation step of the enzyme and inhibitor (typically 15–20 minutes at 37 °C) prior to substrate addition is critical. This allows the system to reach thermodynamic equilibrium. Failing to pre-incubate will result in non-linear progress curves and an underestimation of inhibitor potency (yielding artificially high

Figure 2: Step-by-step workflow for continuous kinetic analysis and inhibitor screening.

Quantitative Data: Substrate & Kinetic Parameters

Table 1: Photophysical Properties of Common DPP-IV Substrates

| Substrate | Leaving Group | Detection Type | Excitation ( | Emission ( | Autofluorescence Risk |

| Gly-Pro-pNA | p-Nitroaniline | Colorimetric | 405 nm | N/A | Low |

| Gly-Pro-AMC | 7-Amino-4-methylcoumarin | Fluorometric | 350 nm | 450 nm | Moderate |

| Gly-Pro-4M | 4-Methoxy-2-naphthylamine | Fluorometric | 360 nm | 450 nm | Low |

Table 2: Typical Assay Conditions & Kinetic Parameters

| Parameter | Value / Condition | Rationale |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Optimal pH for DPP-IV catalytic efficiency. |

| Temperature | 37 °C | Physiological relevance. |

| Typical Apparent | ~25 - 45 | Varies slightly by recombinant enzyme batch. |

| Screening Substrate Conc. | 0.5 mM | Ensures |

Detailed Experimental Protocols

Reagents & Materials

-

Enzyme: Recombinant Human DPP-IV (CD26).

-

Substrate: Gly-Pro-4M

NA (Prepare a 10 mM stock in DMSO). -

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Microplates: 96-well or 384-well black, flat-bottom microplates (non-binding surface).

-

Detection: Fluorometer capable of Ex 360 nm / Em 450 nm (e.g., Tecan Infinite F200 Pro).

Self-Validating System: The 4-Me- -NA Standard Curve

Trustworthiness Principle: Raw Relative Fluorescence Units (RFU) are arbitrary and vary between instruments. To validate the assay, you must generate a standard curve using free 4-Me-

-

Prepare a serial dilution of free 4-Me-

-NA (0, 1, 5, 10, 25, 50 -

Add 100

L per well in triplicate. -

Read fluorescence at Ex 360 nm / Em 450 nm.

-

Plot RFU against concentration and determine the slope (

).

Protocol A: Continuous Kinetic Assay for and Determination

-

Enzyme Preparation: Dilute DPP-IV in Assay Buffer to a concentration that yields a linear signal for at least 30 minutes (typically 0.1–1.0 nM final concentration).

-

Substrate Titration: Prepare a 2X serial dilution of Gly-Pro-4M

NA in Assay Buffer ranging from 0 to 200 -

Plate Setup: Add 50

L of the diluted enzyme to all test wells. Include a No-Enzyme Control (NEC) by adding 50 -

Initiation: Rapidly add 50

L of the 2X substrate dilutions to the respective wells using a multichannel pipette. -

Readout: Immediately transfer the plate to the fluorometer. Read at 37 °C, Ex 360 nm / Em 450 nm, taking measurements every 1 minute for 30 minutes.

Protocol B: Inhibitor Screening ( )

-

Compound Preparation: Serially dilute the test inhibitor in DMSO, then dilute 1:100 in Assay Buffer (maintaining a final DMSO concentration

1% to prevent enzyme denaturation). -

Pre-incubation: In the microplate, combine 40

L Assay Buffer, 10 -

Initiation: Add 25

L of 4X Gly-Pro-4M -

Readout: Monitor continuously for 30 minutes as described in Protocol A.

Data Analysis & Interpretation

-

Initial Velocity (

): Plot RFU vs. Time for each well. Extract the slope of the linear portion of the curve (RFU/min). Subtract the NEC slope from all test wells. -

Conversion: Multiply the corrected RFU/min by the standard curve conversion factor (

) to obtain -

Michaelis-Menten Fitting: Plot

against substrate concentration -

Determination: For inhibitor screening, plot the normalized % Activity against the

References

- Torrecillas-Baena B., Camacho-Cardenosa M., Quesada-Gómez J.M., Moreno-Moreno P., Dorado G., Gálvez-Moreno M.Á., Casado-Díaz A. "Non-Specific Inhibition of Dipept

calculating Km and Vmax for Gly-Pro-4-methoxy-beta-naphthylamide substrate

An Application Note and Protocol for the Determination of Km and Vmax using the Fluorogenic Substrate Gly-Pro-4-methoxy-β-naphthylamide

Authored by: A Senior Application Scientist

I. Introduction: Unveiling Enzyme Behavior Through Kinetics

In the fields of biochemistry, pharmacology, and drug development, understanding the fundamental characteristics of an enzyme is paramount. Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides a window into the catalytic efficiency and substrate affinity of these vital biomolecules.[1][2] Two of the most critical parameters derived from these studies are the Michaelis constant (Km) and the maximum velocity (Vmax).[3][4] Vmax represents the maximum rate of reaction when the enzyme is fully saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, serving as a crucial indicator of the enzyme's affinity for its substrate.[3][5]

This guide provides a comprehensive framework for determining Km and Vmax using Gly-Pro-4-methoxy-β-naphthylamide , a fluorogenic substrate. This substrate is particularly valuable for assaying enzymes with dipeptidyl peptidase activity, most notably Dipeptidyl Peptidase IV (DPP-IV, also known as CD26).[6] DPP-IV is a significant therapeutic target, especially in the context of type 2 diabetes.[7][8]

The assay principle is elegant in its simplicity. The Gly-Pro-4-methoxy-β-naphthylamide substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the bond between the proline and the 4-methoxy-β-naphthylamide moiety, the highly fluorescent compound 4-methoxy-β-naphthylamine is released.[9][10] The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for a sensitive, real-time measurement of enzyme activity.[11][12] This application note will guide researchers through the theoretical underpinnings, a detailed experimental protocol, data analysis, and troubleshooting, ensuring robust and reliable characterization of enzyme kinetics.

II. The Scientific Foundation: Michaelis-Menten Kinetics

The relationship between the initial velocity (v₀) of an enzyme-catalyzed reaction, the substrate concentration ([S]), and the constants Km and Vmax is described by the Michaelis-Menten equation :[3][13]

v₀ = (Vmax * [S]) / (Km + [S])

This equation is the cornerstone of enzyme kinetics and is based on the premise that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free enzyme.[5][14]

-

Vmax (Maximum Velocity): This represents the theoretical maximum rate of the reaction when all enzyme active sites are saturated with substrate.[2] It is directly proportional to the total enzyme concentration.

-

Km (Michaelis Constant): This is the substrate concentration at which the reaction velocity is half of Vmax.[3] A low Km value indicates a high affinity of the enzyme for the substrate, meaning the enzyme can achieve half its maximum velocity at a low substrate concentration. Conversely, a high Km suggests a lower affinity.[3]

To determine these parameters experimentally, the initial reaction velocity is measured across a range of substrate concentrations while keeping the enzyme concentration constant.[15] The resulting data, when plotted as velocity versus substrate concentration, yields a hyperbolic curve, which is the graphical representation of the Michaelis-Menten equation.[4][15]

III. Experimental Design and Protocol

This protocol is designed for a 96-well microplate format, which is ideal for assaying multiple substrate concentrations simultaneously.

A. Required Materials and Reagents

| Reagent/Material | Details/Specifications |

| Enzyme | Purified Dipeptidyl Peptidase IV (DPP-IV/CD26) or other relevant enzyme. |

| Substrate | Gly-Pro-4-methoxy-β-naphthylamide.[16] Store as a stock solution in DMSO or ethanol at -20°C.[16] |

| Assay Buffer | 100 mM Tris-HCl, pH 8.0.[7] Some protocols may include NaCl and EDTA.[17] |

| Product Standard | 4-methoxy-β-naphthylamine (for creating a standard curve to convert fluorescence units to moles of product). |

| Microplates | Black, opaque 96-well plates suitable for fluorescence measurements. |

| Fluorescence Microplate Reader | Capable of kinetic reads with excitation at ~350-360 nm and emission at ~450-465 nm.[17][18] |

| Reagent Reservoirs & Multichannel Pipettes | For efficient and accurate liquid handling. |

| Standard Laboratory Equipment | Pipettes, conical tubes, vortex mixer, etc. |

B. Reagent Preparation

Causality Check: Proper reagent preparation is critical. Inaccurate concentrations will directly lead to erroneous Km and Vmax values. Always prepare fresh dilutions of the enzyme and substrate for each experiment.

-

Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare a 1 M stock solution of Tris base. Adjust the pH to 8.0 using concentrated HCl. Dilute to a final concentration of 100 mM with nuclease-free water. Filter sterilize and store at 4°C.

-

Substrate Stock Solution (e.g., 10 mM): Dissolve Gly-Pro-4-methoxy-β-naphthylamide in 100% DMSO or ethanol to create a concentrated stock solution.[16] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to a working concentration in cold assay buffer. The optimal concentration must be determined empirically; it should yield a linear increase in fluorescence over a reasonable time frame (e.g., 15-30 minutes) with a mid-range substrate concentration.

C. Experimental Workflow Diagram

The overall process from preparation to data analysis is outlined below.

Caption: A logical workflow for determining Km and Vmax.

D. Step-by-Step Assay Protocol

-

Prepare Substrate Dilution Series: Create a series of substrate concentrations in the assay buffer. It is crucial to select a range that brackets the expected Km (e.g., from 0.1 * Km to 10 * Km). If the Km is unknown, a broad range of concentrations is recommended. Below is an example for a final assay volume of 200 µL, where 100 µL of a 2X substrate solution is added to the wells.

| Final [S] (µM) | 2X [S] (µM) | Vol. of 10 mM Stock (µL) | Vol. of Assay Buffer (µL) |

| 500 | 1000 | 100 | 900 |

| 250 | 500 | 50 | 950 |

| 125 | 250 | 25 | 975 |

| 62.5 | 125 | 12.5 | 987.5 |

| 31.25 | 62.5 | 6.25 | 993.75 |

| 15.6 | 31.2 | 3.12 | 996.88 |

| 7.8 | 15.6 | 1.56 | 998.44 |

| 0 | 0 | 0 | 1000 |

-

Set Up the 96-Well Plate:

-

Test Wells: Add 50 µL of assay buffer and 50 µL of the enzyme working solution to each well. Prepare in triplicate for each substrate concentration.

-

No-Enzyme Control: Add 100 µL of assay buffer to at least three wells. These wells will receive the highest concentration of substrate to check for non-enzymatic hydrolysis.

-